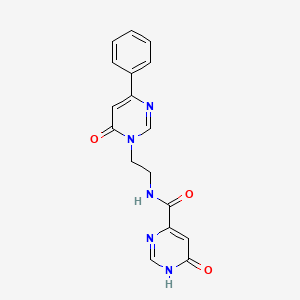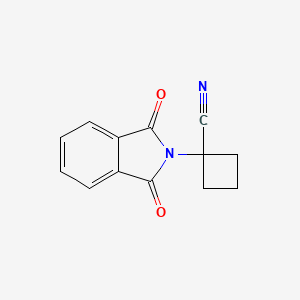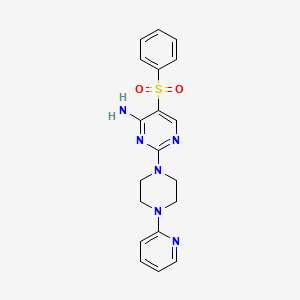
5-(Phenylsulfonyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(Phenylsulfonyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine" is a derivative of pyrimidine, which is a class of compounds known for their role in pharmaceuticals, particularly as antagonists for various receptors. The phenylsulfonyl group and the piperazinyl substituent suggest that the compound may have biological activity, potentially interacting with serotonin receptors based on the structural similarities to compounds studied in the provided papers.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the use of catalysts and specific solvents to achieve high yields. For instance, a series of (4-(5-amino-4-phenylpyrimidine)-2-yl)piperazine)-1-ketones derivatives were synthesized using HATU as a catalyst and DCM as a solvent, achieving yields above 72% . Although the exact synthesis of the compound is not detailed, similar methods could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. The presence of a phenylsulfonyl group and a piperazinyl group attached to the pyrimidine ring can influence the molecule's conformational flexibility and its ability to form intramolecular hydrogen bonds, which are important for high potency and selectivity in receptor antagonism . The size and shape of the molecule, described by gyration radii, also play a role in the potency of these compounds as antagonists .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. The addition of a positively ionizable group (PI) to the pyrimidine ring, as seen in some derivatives, can alter the compound's cLogP values without significantly affecting potency or selectivity, suggesting that modifications to the pyrimidine core can be made to adjust the compound's ADME characteristics without compromising its interaction with the receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of a phenylsulfonyl group can increase the selectivity of the compound for certain serotonin receptors, as seen in the case of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines . The specific properties of "5-(Phenylsulfonyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine" would need to be experimentally determined, but insights can be drawn from related compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds closely related to "5-(Phenylsulfonyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine" have been extensively explored. For instance, Mittal et al. (2011) synthesized a series of substituted tricyclic compounds with significant antimicrobial activities. These compounds were derived from reactions involving phenylsulfonyl and piperazinyl groups, showcasing a methodical approach to synthesis and biological evaluation (M. Mittal, Suraj M. Sarode And Dr. G. Vidyasagar, 2011). Similarly, Abdalha et al. (2011) developed new tetrahydrobenzothiophene and tetrahydrobenzothienopyrimidine derivatives using microwave irradiation, demonstrating the versatility of incorporating pyrimidine and piperazine moieties into heterocyclic frameworks (A. A. Abdalha et al., 2011).
Antimicrobial Activity
A key application area for derivatives of "5-(Phenylsulfonyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine" is in the development of antimicrobial agents. Radi et al. (2005) highlighted the synthesis of 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, showcasing the potential of such compounds in creating novel antimicrobial agents (M. Radi et al., 2005). This is complemented by the work of El‐Wahab et al. (2015), who synthesized new pyrimidine derivatives incorporating physically into polyurethane varnish and printing ink paste, demonstrating their antimicrobial efficacy (H. A. El‐Wahab et al., 2015).
Receptor Studies and Biological Activities
The compound and its derivatives have also found applications in receptor studies and the investigation of biological activities. For example, Zajdel et al. (2009) synthesized a series of arylsulfonamides containing guanidine, which were evaluated for their selectivity towards 5-HT(1A), 5-HT(2A), and 5-HT(7) receptors, demonstrating the compound's potential as a structural core for the development of 5-HT(7) ligands (P. Zajdel et al., 2009).
Eigenschaften
IUPAC Name |
5-(benzenesulfonyl)-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c20-18-16(28(26,27)15-6-2-1-3-7-15)14-22-19(23-18)25-12-10-24(11-13-25)17-8-4-5-9-21-17/h1-9,14H,10-13H2,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECBNCWEYUUWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylsulfonyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2545216.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2545217.png)

![8-ethyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545222.png)
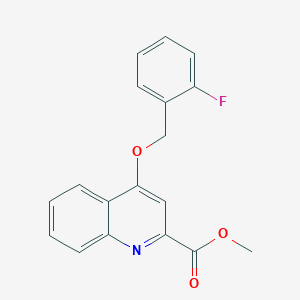
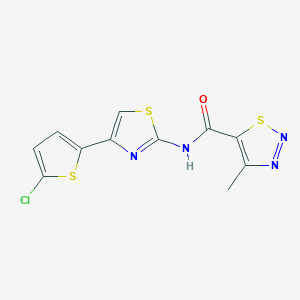
![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2545228.png)


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2545232.png)
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2545233.png)
